Isotopic Enrichment ≥99 Atom % D vs. Non-Deuterated Darunavir Reference Standards
Darunavir-d9 is supplied with isotopic enrichment of ≥99 atom % deuterium and chemical purity ≥99% deuterated forms (d₁–d₉), as specified by multiple independent vendors including CDN Isotopes, Cayman Chemical, and Alfa Chemistry . In contrast, the non-deuterated darunavir reference standard used in published bioanalytical methods has a chemical purity of 99.2% but carries zero isotopic enrichment [1]. The isotopic enrichment directly determines the maximum theoretical signal separation between analyte and IS in the mass spectrometer; at 99 atom % D enrichment, the 557.1 m/z channel contains ≤1% residual unlabeled signal, minimizing cross-talk with the 548.1 m/z analyte channel.
| Evidence Dimension | Isotopic Enrichment (atom % D) and Chemical Purity |
|---|---|
| Target Compound Data | Isotopic enrichment: ≥99 atom % D; Chemical purity: ≥99% deuterated forms (d₁–d₉); CAS 1133378-37-6; MW 556.72 |
| Comparator Or Baseline | Non-deuterated darunavir reference standard: Chemical purity 99.2%; Isotopic enrichment: 0% (unlabeled); CAS 206361-99-1; MW 547.73 [1] |
| Quantified Difference | ≥99 atom % D isotopic enrichment (target) vs. 0 atom % D (comparator); mass shift +9 Da enables unambiguous MS discrimination |
| Conditions | Certificate of Analysis data from CDN Isotopes (99 atom % D), Cayman Chemical (≥99% deuterated forms), Alfa Chemistry (99% D); comparator purity from Mishra & Shrivastav (2014) |
Why This Matters
Isotopic enrichment directly governs the lower limit of reliable quantification in isotope-dilution MS; ≥99 atom % D ensures that residual unlabeled IS signal contributes less than 1% interference at the analyte m/z channel, a prerequisite for sub-ng/mL LLOQ achievement.
- [1] Mishra T, Shrivastav PS. Validation of Simultaneous Quantitative Method of HIV Protease Inhibitors Atazanavir, Darunavir and Ritonavir in Human Plasma by UPLC-MS/MS. Sci World J. 2014;2014:482693. Reference standards: atazanavir (99.6%), darunavir (99.2%), ritonavir (99.3%); darunavir-d9 (99.5%). View Source
